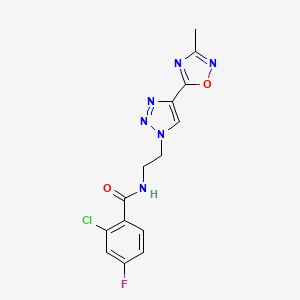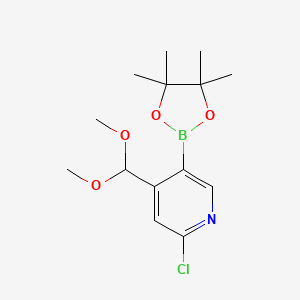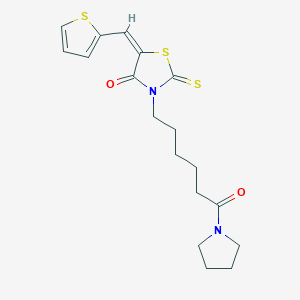
2-chloro-4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is an intricate chemical compound with potential applications in various fields, from medicinal chemistry to industrial processes. Its structure combines several functional groups that contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the oxadiazole ring: : This is achieved through cyclization reactions using hydrazides and nitrile oxides under acidic or basic conditions.
Synthesis of the triazole ring:
Benzamide formation: : The final benzamide moiety is prepared by reacting the intermediate compounds with benzoyl chloride or a similar benzoylating agent under appropriate conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale-up, ensuring high yield and purity. Continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like crystallization and chromatography are employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially on the oxadiazole and triazole rings, forming various oxidized derivatives.
Reduction: : Reduction reactions might target the chloro and fluoro substituents on the benzamide, leading to dehalogenation.
Substitution: : Nucleophilic substitution reactions can replace the chloro and fluoro groups with other nucleophiles like amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: : Common reagents include peroxides and metal oxides under acidic or basic conditions.
Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: : Strong nucleophiles like sodium amide, thiols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modified versions of the parent compound with different substituents replacing the chloro and fluoro groups.
Scientific Research Applications
The compound's unique structure makes it useful in several scientific research fields:
Chemistry: : As an intermediate in organic synthesis, it provides a versatile building block for creating more complex molecules.
Biology: : Its potential as a biochemical probe for studying enzymatic pathways and interactions.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Used in the development of new materials with specific desired properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-chloro-4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide exerts its effects generally involves interactions with specific molecular targets. These interactions can affect biochemical pathways by:
Binding to enzyme active sites: : Inhibiting or modulating enzyme activity.
Interacting with receptors: : Modulating cellular signaling pathways.
Incorporation into biological macromolecules: : Affecting their structure and function.
Comparison with Similar Compounds
Comparing this compound with structurally similar compounds:
Structural analogs: : Compounds like 2-chloro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide (without the fluoro substituent) or 4-fluoro-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide (without the chloro substituent) may exhibit similar but not identical properties.
Unique features: : The combination of chloro and fluoro substituents in the benzamide structure imparts unique reactivity and binding properties, distinguishing it from its analogs. These modifications can enhance its potency, specificity, and stability in various applications.
This compound embodies a fascinating blend of chemistry, potential applications, and scientific intrigue. Its synthesis, reactivity, and applications reveal a world of possibilities that span from the lab bench to real-world applications.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN6O2/c1-8-18-14(24-20-8)12-7-22(21-19-12)5-4-17-13(23)10-3-2-9(16)6-11(10)15/h2-3,6-7H,4-5H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALQXVYFMUCHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3,4-dimethylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2852350.png)
![2-(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-N-methylacetamide](/img/structure/B2852351.png)

![(E)-N-butyl-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2852356.png)
![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2852358.png)


![N-(5-bromo-4-formyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2852364.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2852366.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2852368.png)

![(E)-N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2852370.png)
![5-bromo-N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2852372.png)
